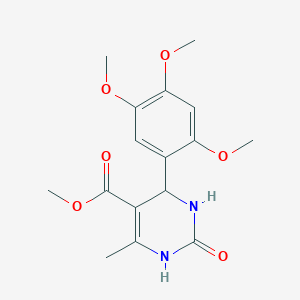![molecular formula C13H15ClN4 B5136385 5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)
5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CLP" and is a member of the pyridine family. In
Mechanism of Action
The mechanism of action of CLP is not fully understood. However, it is believed to act on various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. CLP has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
CLP has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair in cancer cells. CLP has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics. Additionally, CLP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using CLP in lab experiments is its well-established synthesis method. Additionally, CLP has been extensively studied and has been shown to have potential applications in various fields. However, one limitation of using CLP in lab experiments is its potential toxicity. CLP has been shown to induce DNA damage, which could be harmful to cells. Therefore, caution should be taken when using CLP in lab experiments.
Future Directions
There are several future directions for research on CLP. One direction is to further investigate its potential applications in cancer research. CLP has been shown to have antitumor activity, and further studies could lead to the development of new cancer therapies. Another direction is to investigate its potential as an antimicrobial agent. CLP has been shown to inhibit the growth of bacteria and fungi, and further studies could lead to the development of new antibiotics. Additionally, further studies could be done to investigate the mechanism of action of CLP and its potential side effects.
Synthesis Methods
The synthesis of CLP involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,5,6-trimethyl-2-pyrazinecarboxaldehyde in the presence of a reducing agent and a catalyst. This reaction produces 5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine as the final product. The synthesis of CLP has been well established and is commonly used in research laboratories.
Scientific Research Applications
CLP has been extensively studied for its potential applications in various fields. It has been shown to have antitumor activity and has been used in cancer research. CLP has also been studied for its antimicrobial properties and has been used in microbiology research. Additionally, CLP has been shown to have anti-inflammatory properties and has been used in immunology research.
Properties
IUPAC Name |
5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-8-9(2)18-12(10(3)17-8)7-16-13-5-4-11(14)6-15-13/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAFMSJUMDCDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CNC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)


![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)


![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)

![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)
